molecular formula C8H6FNO2 B019593 (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile CAS No. 104716-76-9

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile

Cat. No. B019593
M. Wt: 167.14 g/mol
InChI Key: DIRVCCSWUIVMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, also known as FDOPA, is a chemical compound that has gained significant attention in the field of scientific research. FDOPA is a derivative of the amino acid tyrosine and is commonly used as a tracer in medical imaging studies.

Mechanism Of Action

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is a precursor of the neurotransmitter dopamine, which is produced in the brain by the conversion of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC). L-DOPA is then converted to dopamine by the enzyme dopamine decarboxylase. The dopamine produced is then used for various physiological functions such as movement control, reward, and motivation.

Biochemical And Physiological Effects

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has been shown to have a high affinity for dopamine transporters, which are responsible for the reuptake of dopamine in the brain. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is taken up by the dopamine transporters and is converted to dopamine, which is then stored in vesicles for release. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been shown to have a lower affinity for serotonin transporters and norepinephrine transporters.

Advantages And Limitations For Lab Experiments

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has several advantages for lab experiments, including its high specificity for dopamine transporters and its ability to cross the blood-brain barrier. However, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a short half-life, which limits its use in long-term studies. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is also expensive to produce, which can limit its availability for research studies.

Future Directions

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a promising future in the field of scientific research, particularly in the study of neurological disorders. Future research may focus on the development of more efficient and cost-effective synthesis methods for (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, as well as the development of new imaging techniques that can provide more detailed information about dopamine metabolism in the brain. Additionally, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile may be used in combination with other tracers to study the effects of various drugs on dopamine release and metabolism.

Synthesis Methods

The synthesis of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile involves the reaction of 3-fluoro-4,5-dihydroxybenzaldehyde with acetonitrile in the presence of a reducing agent. The reaction leads to the formation of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is commonly used as a tracer in medical imaging studies such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). It is used to diagnose and monitor various neurological conditions such as Parkinson's disease, neuroendocrine tumors, and pheochromocytoma. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been used in research studies to investigate the metabolism of dopamine in the brain and to study the effects of various drugs on dopamine release.

properties

CAS RN

104716-76-9

Product Name

(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

2-(3-fluoro-4,5-dihydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6FNO2/c9-6-3-5(1-2-10)4-7(11)8(6)12/h3-4,11-12H,1H2

InChI Key

DIRVCCSWUIVMNS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)F)CC#N

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)CC#N

synonyms

Benzeneacetonitrile, 3-fluoro-4,5-dihydroxy-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.